molecular formula C17H14F3N3O B5634446 N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B5634446
M. Wt: 333.31 g/mol
InChI Key: OYDYGDDPWMMQNV-UHFFFAOYSA-N
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Description

The molecule is part of the benzimidazole family, known for their diverse applications in medicinal chemistry due to their biological activities. This particular derivative's significance lies in its structure, incorporating a trifluoromethyl group and a benzyl group attached to an acetamide moiety, which could influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, often involves the formation of benzimidazole core followed by functionalization at the 1- or 2-positions. A common approach might involve coupling reactions, where an acetamide group is introduced to the benzimidazole core, followed by the addition of a benzyl group. The specifics of synthesizing this compound would depend on the desired substituents and the starting materials available (Josse et al., 2001).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. It could be of interest in various fields, such as medicinal chemistry, due to the presence of the benzimidazole and trifluoromethyl groups .

properties

IUPAC Name

N-benzyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)16-22-13-8-4-5-9-14(13)23(16)11-15(24)21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDYGDDPWMMQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

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